2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of DPP23 involves the reaction of 3,5-dimethoxybenzaldehyde with 2’-aminoacetophenone in the presence of Ba(OH)₂ and subsequent treatment with methanol. The alternative synthetic methodology yields DPP23, which crystallizes in the centrosymmetric space group P21/c .
Molecular Structure Analysis
DPP23’s solid-state structure reveals weak N–H∙∙∙O hydrogen bonding and C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules. It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules with potent biological properties .
Chemical Reactions Analysis
DPP23 induces ROS-mediated apoptosis in cancer cells, contributing to its antitumor activity. It modulates gene expression related to oxidative stress and apoptosis, particularly affecting glutathione metabolism. CHAC1 emerges as a prominent candidate for DPP23’s mechanism of action .
Physical And Chemical Properties Analysis
DPP23 crystallizes in a centrosymmetric space group with unit cell dimensions: a = 11.775 Å, b = 5.3592 Å, c = 22.462 Å, and β = 96.576°. It exhibits weak hydrogen bonding and interactions between neighboring molecules .
Scientific Research Applications
Synthesis of Novel Derivatives and Materials
This compound has been utilized in the synthesis of novel derivatives with potential applications in various fields, including materials science and medicine. For instance, Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives were utilized to create boron-containing polyene systems, which are intermediates in synthesizing conjugated polyene materials for liquid crystal display (LCD) technology. Furthermore, their potential therapeutic applications for neurodegenerative diseases are under investigation, highlighting the compound's versatility in materials and biomedical research Das, Mahalingam, Das, Hosmane, & Evans, 2015.
Catalysis and Organic Transformations
In the field of catalysis, Chang et al. (2005) reported a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes using this dioxaborolane, catalyzed by palladium complexes. This method demonstrates the compound's utility in organic synthesis, particularly in the preparation of homoallylic alcohols through a catalytic silaboration process. The technique's regioselectivity and high yields underscore its importance for synthesizing complex organic molecules with precise configurations Chang, Rayabarapu, Yang, & Cheng, 2005.
Lipogenic Inhibitors and Potential Therapeutics
Additionally, Das et al. (2011) explored the synthesis of pinacolyl boronate-substituted stilbenes, including derivatives of the dioxaborolane compound, as novel lipogenic inhibitors. These compounds, such as BF102 and BF175, were found to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, suggesting their potential as leads for lipid-lowering drugs. This research highlights the compound's application in developing new therapeutic agents Das, Zhao, Tang, & Yang, 2011.
Advanced Polymer and Material Synthesis
The utility of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to the synthesis of advanced polymers and materials with unique properties. Welterlich, Charov, & Tieke (2012) demonstrated its application in creating deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, showcasing its relevance in materials science for developing novel polymeric materials with specific optical properties Welterlich, Charov, & Tieke, 2012.
Mechanism of Action
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-11(16-5)9-12(8-10)17-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYHRTIJLUONKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584477 | |
Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
365564-07-4 | |
Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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